molecular formula C11H9ClFN3 B12911859 6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine CAS No. 919522-40-0

6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine

Cat. No.: B12911859
CAS No.: 919522-40-0
M. Wt: 237.66 g/mol
InChI Key: AFNBFRCLXVSFSU-UHFFFAOYSA-N
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Description

6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine is an organic compound with the molecular formula C11H9ClFN3 It belongs to the class of aminopyridazines, which are characterized by an amino group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzylamine and 6-chloropyridazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to achieve the desired product yield.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazin-3-amine derivatives.

Scientific Research Applications

6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine
  • 6-Chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine

Uniqueness

6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

CAS No.

919522-40-0

Molecular Formula

C11H9ClFN3

Molecular Weight

237.66 g/mol

IUPAC Name

6-chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine

InChI

InChI=1S/C11H9ClFN3/c12-10-4-5-11(16-15-10)14-7-8-2-1-3-9(13)6-8/h1-6H,7H2,(H,14,16)

InChI Key

AFNBFRCLXVSFSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=NN=C(C=C2)Cl

Origin of Product

United States

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